

# Application Notes and Protocols for TCL053-Based Lipid Nanoparticles

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## Compound of Interest

Compound Name: TCL053

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These application notes provide a comprehensive overview of the formulation, dosing, and administration of **TCL053**-based lipid nanoparticles (LNPs) for the delivery of mRNA and CRISPR/Cas9 components. The protocols detailed below are synthesized from preclinical studies and are intended for research use only.

## Introduction to TCL053-Based LNPs

**TCL053** is an ionizable lipid that has demonstrated high efficiency in delivering nucleic acids, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), into cells, particularly skeletal muscle.<sup>[1][2]</sup> LNPs formulated with **TCL053** offer a promising non-viral vector for gene therapy applications, including CRISPR/Cas9-mediated genome editing.<sup>[3][4][5][6]</sup> A key advantage of **TCL053**-based LNPs is their low immunogenicity, which allows for repeated administrations—a significant benefit for treating chronic diseases like Duchenne muscular dystrophy (DMD).<sup>[4][6][7]</sup>

These LNPs are typically composed of four main components:

- Ionizable Lipid (**TCL053**): Crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm following endocytosis.<sup>[1][5]</sup>
- Helper Phospholipid (e.g., DPPC): Contributes to the structural integrity of the nanoparticle.<sup>[1][2]</sup>

- Cholesterol: Enhances the stability of the LNP structure.[\[1\]](#)[\[2\]](#)
- PEGylated Lipid (e.g., PEG-DMG): Provides a hydrophilic shell that prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[\[1\]](#)[\[2\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation and in vivo application of **TCL053**-based LNPs as reported in preclinical studies.

Table 1: **TCL053**-Based LNP Formulation Parameters

Parameter	Value	Reference
Lipid Molar Ratio (TCL053:DPPC:Cholesterol:P EG-DMG)	60:10.6:27.3:2.1	<a href="#">[1]</a>
Lipid to RNA Weight Ratio	23:1	<a href="#">[1]</a>
Particle Size (Hydrodynamic Diameter)	~79.1 nm	<a href="#">[1]</a>
Encapsulation Efficiency	~96%	<a href="#">[2]</a>
pKa of TCL053	6.8	<a href="#">[3]</a>

Table 2: In Vivo Dosing and Administration in Mouse Models

Administration Route	Dosage	Target Tissue	Application	Reference
Intramuscular (IM) Injection	1 µg or 10 µg mRNA	Skeletal Muscle	Luciferase expression	[8]
Intramuscular (IM) Injection	10 µg Cas9 mRNA + 10 µg sgRNA	Tibialis Anterior Muscle	DMD exon skipping	[5]
Intravenous (IV) Limb Perfusion	1.0 - 10.0 mg/kg total RNA	Hindlimb Muscles	DMD exon skipping	[5][8]

## Experimental Protocols

### Protocol for Formulation of TCL053-Based LNPs via Microfluidic Mixing

This protocol describes the preparation of **TCL053**-based LNPs encapsulating mRNA using a microfluidic mixing device. This method allows for rapid and reproducible formulation with controlled particle size.

Materials:

- **TCL053** (in ethanol)
- Dipalmitoylphosphatidylcholine (DPPC) (in ethanol)
- Cholesterol (in ethanol)
- Polyethylene glycol-dimyristoylglycerol (PEG-DMG) (in ethanol)
- mRNA (in 10 mM citrate buffer, pH 3.0)
- Ethanol (100%)
- Phosphate-buffered saline (PBS), sterile
- Microfluidic mixing device and cartridges (e.g., NanoAssemblr™)

- Syringes (e.g., 3 mL and 1 mL)
- Dialysis cassette (e.g., 20 kDa MWCO)

#### Procedure:

- Prepare Lipid Stock Solution:
  - In an appropriate tube, combine **TCL053**, DPPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 60:10.6:27.3:2.1.
  - The final lipid concentration in ethanol should be determined based on the desired final LNP concentration and the flow rates of the microfluidic system.
- Prepare mRNA Solution:
  - Thaw the mRNA stock solution on ice.
  - Dilute the mRNA in 10 mM citrate buffer (pH 3.0) to the desired concentration. The acidic pH is crucial for the protonation of the ionizable lipid **TCL053**, which facilitates its interaction with the negatively charged mRNA.
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.
  - Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
  - Initiate the mixing process. The rapid mixing of the two solutions leads to a change in solvent polarity, triggering the self-assembly of the lipids into LNPs with the mRNA encapsulated inside.
- Dilution and Buffer Exchange:

- Immediately after formulation, dilute the resulting LNP solution with PBS to reduce the ethanol concentration.
- Transfer the diluted LNP solution to a dialysis cassette.
- Perform dialysis against sterile PBS for at least 2 hours, with one buffer change, to remove residual ethanol and non-encapsulated mRNA.
- Characterization:
  - Measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs using Dynamic Light Scattering (DLS).
  - Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
  - Assess the zeta potential of the LNPs.

## Protocol for Intramuscular (IM) Administration in Mice

This protocol outlines the procedure for a single intramuscular injection of **TCL053**-based LNPs into the tibialis anterior muscle of a mouse.

### Materials:

- **TCL053**-based LNP solution (sterile)
- Anesthetic (e.g., isoflurane)
- Insulin syringe with a 28-30 gauge needle
- Animal clippers
- Disinfectant (e.g., 70% ethanol)

### Procedure:

- Animal Preparation:

- Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
- Remove the fur from the anterior aspect of the lower hindlimb to visualize the injection site.
- Disinfect the exposed skin with 70% ethanol.
- Injection:
  - Draw the desired volume of the LNP solution (typically 20-50  $\mu$ L for tibialis anterior injection) into the insulin syringe.
  - Identify the tibialis anterior muscle, located on the front of the lower leg.
  - Insert the needle into the belly of the muscle at a 90-degree angle.
  - Slowly inject the LNP solution over approximately 10-20 seconds.
  - Withdraw the needle smoothly.
- Post-injection Monitoring:
  - Monitor the mouse until it has fully recovered from anesthesia.
  - Observe the injection site for any signs of adverse reaction.

## Protocol for Intravenous (IV) Limb Perfusion in Mice

This protocol describes a specialized procedure for delivering **TCL053**-based LNPs to the muscles of a single hindlimb via the dorsal saphenous vein. This method achieves broader distribution within the limb musculature compared to a localized IM injection.

Materials:

- **TCL053**-based LNP solution (sterile)
- Anesthetic (e.g., isoflurane)

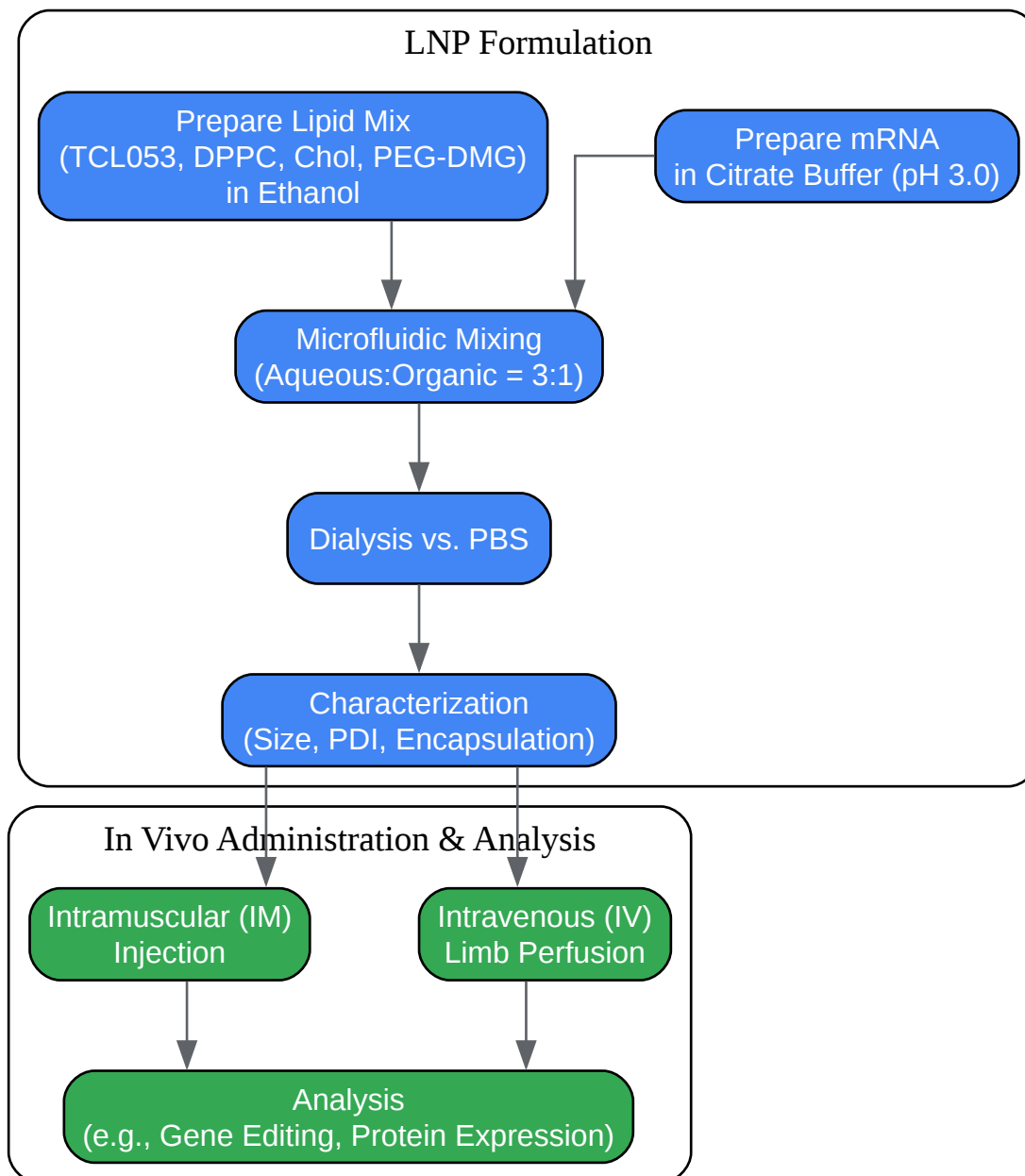
- Tourniquet (e.g., a small elastic band)
- 30-gauge needle attached to a catheter and syringe
- Heating pad or heat lamp

#### Procedure:

- Animal Preparation:
  - Anesthetize the mouse as described in the IM protocol.
  - Place the mouse on a heating pad to promote vasodilation.
  - Position the hindlimb to be injected for clear access to the dorsal saphenous vein.
- Limb Perfusion:
  - Apply a tourniquet to the upper thigh of the hindlimb to temporarily restrict blood flow.
  - Visualize the dorsal saphenous vein.
  - Carefully insert the 30-gauge needle into the vein.
  - Inject the LNP solution at the desired volume and dose (e.g., 2.5-10 mL/kg injection volume with a total RNA dose of 1-10 mg/kg).[8]
  - Maintain the tourniquet for a few minutes post-injection to allow the LNPs to perfuse the limb's vasculature.
  - Release the tourniquet to restore normal blood flow.
- Post-procedure Monitoring:
  - Monitor the mouse for recovery from anesthesia and observe the limb for any signs of complications.

## Visualizations

## Experimental Workflow for LNP Formulation and In Vivo Testing

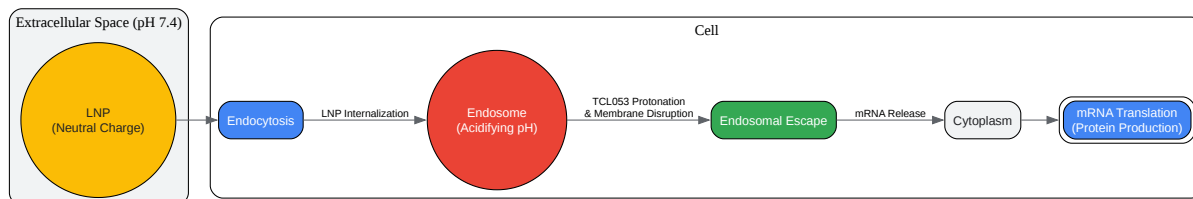


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Caption: Workflow for **TCL053**-LNP formulation and in vivo testing.

## Cellular Uptake and Endosomal Escape of TCL053-LNPs





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Caption: Mechanism of **TCL053**-LNP cellular uptake and mRNA release.

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